molecular formula C7H11N3O B2701644 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol CAS No. 1593018-20-2

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol

カタログ番号 B2701644
CAS番号: 1593018-20-2
分子量: 153.185
InChIキー: BKJNIVRIXZEFNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is part of the piperazine-fused triazoles and has been regarded as a “privileged motif” for several decades .


Synthesis Analysis

The synthesis of this compound involves several steps. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .


Molecular Structure Analysis

The molecular structure of this compound is complex, with both elements of the condensed system – 1,2,4-triazole and piperazine – being kept in focus of the scientific community .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

科学的研究の応用

Privileged Motifs for Lead-like Compound Design

Compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores are identified as non-flat, bicyclic heterocycles with potential utility as privileged motifs for lead-like compound design. One of the derivatives, (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines, has shown promise as a scaffold for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, positioning them as novel anti-diabetes drug leads (Mishchuk et al., 2016).

Potential Helicating Ligands and Luminescent Sensors

New polynitrogenated ligands, which could serve as potential helicating compounds or luminescent sensors, have been synthesized from triazolopyridines. These compounds represent interesting advancements in the development of novel materials for sensing and molecular recognition (Abarca, Ballesteros, & Chadlaoui, 2004).

P2X7 Receptor Antagonists

A series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, which are potent and selective brain penetrant P2X7 antagonists, have been developed. These compounds exhibit suitable physicochemical properties and significant in vivo target engagement after oral dosing, highlighting their potential in clinical development for treating conditions mediated by the P2X7 receptor (Letavic et al., 2017).

Antimicrobial and Antitumor Agents

A series of thiazolopyrimidines and their derivatives have been prepared as potential antimicrobial and antitumor agents. While some compounds showed promising antimicrobial activity, none exhibited significant antitumor activity, indicating selective biological effects (Said et al., 2004).

Synthesis of Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines

The synthesis of nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their reduction to corresponding diamines for further heterocyclization demonstrates a novel approach in the development of fused heterocyclic compounds. These methodologies offer new pathways for creating diverse chemical entities with potential applications in drug discovery and material science (Gazizov et al., 2020).

Novel Synthesis Methods and Biological Evaluations

Research into the synthesis and biological evaluation of new thiazolopyrimidines, as well as the development of novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators, showcases the versatility of these compounds. Such studies contribute to the ongoing exploration of these heterocycles in various therapeutic areas, including neurodegenerative diseases (Takai et al., 2015).

将来の方向性

The future directions for the research and development of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol are promising. The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . Furthermore, the compound is a part of the piperazine-fused triazoles, which have been regarded as a “privileged motif” for several decades , indicating its potential for further exploration in medicinal chemistry.

特性

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-4-6-1-2-7-9-8-5-10(7)3-6/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJNIVRIXZEFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。